molecular formula C25H35FN6O2 B11430567 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11430567
M. Wt: 470.6 g/mol
InChI Key: CXRPSCKILQQODL-UHFFFAOYSA-N
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Description

8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a synthetic purine derivative characterized by a xanthine core (purine-2,6-dione) modified with a heptyl chain at position 7, a 2-fluorophenyl-substituted piperazine moiety at position 8, and methyl groups at positions 1 and 2. This compound belongs to a class of molecules designed to modulate adenosine receptors or phosphodiesterase (PDE) enzymes, which are critical targets in respiratory and cardiovascular therapeutics . Its structural complexity arises from the combination of hydrophobic (heptyl chain) and polar (piperazine) substituents, which influence its pharmacokinetic properties, including solubility and receptor-binding affinity.

Properties

Molecular Formula

C25H35FN6O2

Molecular Weight

470.6 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H35FN6O2/c1-4-5-6-7-10-13-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-14-16-31(17-15-30)20-12-9-8-11-19(20)26/h8-9,11-12H,4-7,10,13-18H2,1-3H3

InChI Key

CXRPSCKILQQODL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine intermediate: This involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

    Alkylation: The piperazine intermediate is then alkylated with heptyl bromide to introduce the heptyl chain.

    Purine ring formation: The alkylated piperazine is reacted with 1,3-dimethyluric acid under acidic conditions to form the purine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Dipeptidyl Peptidase IV Inhibition

Research indicates that this compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial for glucose metabolism. DPP-IV inhibitors are widely recognized for their role in managing type 2 diabetes by increasing incretin levels, which help regulate blood sugar levels. In vitro studies have shown that this compound exhibits notable anti-diabetic effects, making it a candidate for therapeutic development in diabetes management.

2. Central Nervous System Modulation

The structural features of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione suggest potential applications in modulating neurotransmitter systems within the central nervous system. Compounds with similar structures have been investigated for their ability to interact with adenosine receptors, which are implicated in various neurological disorders .

Case Studies

Case Study 1: Anti-Diabetic Effects

In a controlled study involving diabetic animal models, the administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced incretin hormone activity due to DPP-IV inhibition. These findings support further exploration of the compound's efficacy and safety in clinical settings.

Case Study 2: Neuropharmacological Potential

Another study focused on the compound's interaction with adenosine receptors. Utilizing radiolabeled variants in SPECT imaging studies on non-human primates, researchers observed specific binding patterns indicative of receptor occupancy. These results suggest that the compound could serve as a valuable tool in studying adenosine receptor dynamics and their implications for neurological diseases such as Parkinson's disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups necessary for its biological activity. The synthetic routes are designed to optimize yield and purity while maintaining structural integrity for pharmacological testing.

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several purine-2,6-dione derivatives, differing primarily in substituents at positions 7 and 6. Below is a comparative analysis:

Compound Position 7 Substituent Position 8 Substituent Key Structural Differences Reported Activity
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione (Target) Heptyl (C7 chain) 4-(2-Fluorophenyl)piperazin-1-yl-methyl Optimized lipophilicity for membrane permeability Hypothesized PDE3/adenosine modulation
8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione 3-Phenylpropyl 4-(4-Fluorophenyl)piperazin-1-yl-methyl Shorter alkyl chain; aromatic substituent at C7 Enhanced adenosine A1 binding
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione 2-Hydroxy-3-(2-methylphenoxy)propyl 4-(2-Hydroxyethyl)piperazine Polar hydroxyethyl group; phenoxypropyl chain Vasodilatory activity via PDE3 inhibition
7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethylpurine-2,6-dione 2-(Piperazinyl)acetyl Dichlorophenyl-ethyl substitution Acetyl linker; electron-withdrawing Cl groups Potent PDE3 inhibition (IC50 < 1 µM)

Pharmacological Insights

  • Fluorophenyl vs. Dichlorophenyl: The 2-fluorophenyl group in the target compound may offer balanced electronic effects (moderate electron withdrawal) compared to the stronger electron-withdrawing 3,4-dichlorophenyl group in ’s compound 7. The latter showed superior PDE3 inhibition, suggesting halogen type and position critically influence activity . Piperazine Linkers: Methylation (as in the target compound) versus acetylation () alters conformational flexibility. Acetyl-linked derivatives (e.g., compound 8 in ) exhibit higher PDE3 affinity due to better alignment with the enzyme’s active site .

Key Research Findings

  • : Derivatives with electron-withdrawing groups (e.g., Cl, NO2) on the piperazine-aryl moiety demonstrated 2–3-fold higher PDE3 inhibition than those with electron-donating groups (e.g., methoxy). This aligns with the target compound’s 2-fluorophenyl group, which may provide intermediate activity .
  • : A 4-fluorophenyl analog exhibited selective adenosine A1 receptor binding (Ki = 12 nM), suggesting fluorophenyl orientation impacts receptor specificity. The target compound’s 2-fluorophenyl substitution may shift selectivity toward adenosine A2A or PDE isoforms .
  • : Hydrophilic substituents (e.g., hydroxyethyl) at position 8 reduced CNS penetration but improved pulmonary vasodilation, highlighting the trade-off between solubility and target tissue distribution .

Biological Activity

The compound 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H29FN2O3C_{21}H_{29}FN_2O_3, characterized by a purine core substituted with various functional groups that enhance its biological activity. The presence of a 2-fluorophenyl piperazine moiety is significant for its interaction with biological targets.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC21H29FN2O3
Molecular Weight364.47 g/mol
SolubilitySoluble in DMSO and ethanol
LogP (octanol-water)3.5

The compound exhibits various biological activities primarily through modulation of neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Its piperazine structure allows it to interact with multiple receptors, including:

  • Dopamine Receptors (D2 and D3) : Influences mood and behavior.
  • Serotonin Receptors (5-HT1A) : Impacts anxiety and depression levels.

Pharmacological Effects

  • Antidepressant Activity : Studies suggest that derivatives of piperazine can exhibit antidepressant-like effects in animal models, potentially mediated by serotonin receptor antagonism.
  • Anxiolytic Effects : Compounds similar to this one have shown promise in reducing anxiety behaviors in rodent models, likely through modulation of the GABAergic system.
  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation, possibly through apoptosis induction in cancer cells.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant properties. The results indicated that modifications to the piperazine ring significantly enhanced binding affinity to serotonin receptors, leading to improved efficacy in behavioral assays .

Study 2: Anxiolytic Properties

Research conducted on a related compound demonstrated significant anxiolytic effects in the elevated plus maze test, suggesting that similar modifications could enhance the anxiolytic profile of our compound .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behavior
AnxiolyticDecreased anxiety
AntitumorInhibition of cell growth

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperazine and purine rings can lead to significant changes in receptor affinity and selectivity.

Key Findings:

  • Fluorine Substitution : The introduction of fluorine at the para position on the phenyl ring increases lipophilicity and enhances receptor binding.
  • Alkyl Chain Length : Variations in the heptyl chain length have been correlated with improved pharmacokinetic properties.

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